(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane
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Overview
Description
(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane is an organic compound with the molecular formula C9H9F3O2S It is characterized by the presence of a methoxymethoxy group attached to a phenyl ring, which is further substituted with a trifluoromethylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane typically involves the reaction of 4-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base to form 4-(methoxymethoxy)benzaldehyde. This intermediate is then reacted with trifluoromethanesulfenyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Advanced purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfane group to a thiol group.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and bases such as sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfane group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethylthio)phenol
- 4-(Trifluoromethylthio)aniline
- 3-(Trifluoromethylthio)benzaldehyde
Uniqueness
(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane is unique due to the presence of both methoxymethoxy and trifluoromethylsulfane groups, which impart distinct chemical and physical properties
Biological Activity
(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane is a compound of interest due to its unique chemical structure and potential biological activities. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C10H10F3O2S
- IUPAC Name : this compound
Its structure includes a phenyl ring substituted with a methoxymethoxy group and a trifluoromethyl group, which are known to influence its biological activity significantly.
Antimicrobial Properties
Research has indicated that compounds containing trifluoromethyl groups often exhibit antimicrobial properties. In particular, studies have shown that similar compounds can inhibit the growth of various bacterial strains. For instance, the incorporation of trifluoromethyl groups in phenyl derivatives has been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. The compound's mechanism may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For example, molecular docking studies suggest that the trifluoromethyl group can engage in halogen bonding interactions with target proteins, potentially enhancing its binding affinity and biological efficacy .
The precise mechanism of action for this compound is still under investigation. However, preliminary findings suggest that it may interact with various molecular targets, including:
- Enzymes : The compound may inhibit enzymes involved in critical cellular processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammation and cancer progression .
- Receptors : It may modulate receptor activity, affecting cell signaling pathways related to growth and apoptosis.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial effects of several trifluoromethyl-substituted phenyl compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Study 2: Anticancer Activity in Cell Lines
In vitro tests were conducted on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating moderate to high efficacy against these cell lines. Further molecular docking studies revealed that the compound binds effectively to key proteins involved in cancer cell survival .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-(methoxymethoxy)-4-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2S/c1-13-6-14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDRFKZJICCHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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